Cas no 891868-60-3 (N-(3,5-dimethoxyphenyl)-2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide)

N-(3,5-dimethoxyphenyl)-2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide structure
891868-60-3 structure
Product Name:N-(3,5-dimethoxyphenyl)-2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide
CAS No:891868-60-3
MF:C22H23N3O7
MW:441.433925867081
CID:6251152
PubChem ID:18575037
Update Time:2025-07-16

N-(3,5-dimethoxyphenyl)-2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,5-dimethoxyphenyl)-2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide
    • N-(3,5-dimethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
    • F2580-2124
    • 891868-60-3
    • N-(3,5-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
    • AKOS001911073
    • Inchi: 1S/C22H23N3O7/c1-29-16-9-14(10-17(12-16)30-2)23-20(26)13-24-7-8-25(22(28)21(24)27)15-5-6-18(31-3)19(11-15)32-4/h5-12H,13H2,1-4H3,(H,23,26)
    • InChI Key: LBCKJWKYDSFTGO-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)N1C=CN(C(C1=O)=O)CC(NC1C=C(C=C(C=1)OC)OC)=O)OC

Computed Properties

  • Exact Mass: 441.15360008g/mol
  • Monoisotopic Mass: 441.15360008g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 107Ų

N-(3,5-dimethoxyphenyl)-2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide Pricemore >>

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Additional information on N-(3,5-dimethoxyphenyl)-2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide

Comprehensive Analysis of N-(3,5-dimethoxyphenyl)-2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide (CAS 891868-60-3)

The compound N-(3,5-dimethoxyphenyl)-2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide, identified by its CAS No. 891868-60-3, represents a sophisticated heterocyclic derivative with significant potential in pharmaceutical and biochemical research. Its intricate molecular structure, featuring multiple methoxy groups and a tetrahydropyrazine core, has drawn attention for its unique physicochemical properties and possible applications in drug discovery. Researchers are increasingly exploring its role as a scaffold for designing novel bioactive molecules, particularly in the context of enzyme modulation and targeted therapies.

In recent years, the scientific community has shown growing interest in dimethoxyphenyl-containing compounds due to their diverse pharmacological profiles. The presence of two dimethoxyphenyl moieties in this molecule enhances its lipophilicity and potential blood-brain barrier permeability, making it a candidate for central nervous system (CNS)-targeted applications. Computational studies suggest that the 2,3-dioxo-1,2,3,4-tetrahydropyrazin segment may contribute to hydrogen bonding interactions with biological targets, a feature that aligns with current trends in structure-based drug design.

The synthesis of CAS 891868-60-3 involves multi-step organic transformations, typically starting from commercially available 3,4-dimethoxybenzaldehyde and 3,5-dimethoxyaniline. Modern synthetic approaches emphasize green chemistry principles, reflecting the pharmaceutical industry's focus on sustainable methodologies. Analytical characterization typically employs advanced techniques such as HPLC-MS, NMR spectroscopy (particularly 1H and 13C), and X-ray crystallography to confirm the compound's structural integrity and purity.

From a therapeutic perspective, preliminary studies indicate that derivatives containing the N-(3,5-dimethoxyphenyl)acetamide fragment demonstrate interesting biological activities. While specific clinical applications of 891868-60-3 remain under investigation, structurally related compounds have shown promise in areas such as kinase inhibition and GPCR modulation. These findings align with current research priorities in precision medicine and personalized therapeutics, particularly for complex diseases requiring multi-target approaches.

The stability profile of N-(3,5-dimethoxyphenyl)-2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide under various environmental conditions has become a topic of significant interest. Accelerated stability studies suggest that proper storage conditions (typically -20°C under inert atmosphere) can maintain compound integrity for extended periods. This stability consideration is crucial for pharmaceutical development, where shelf-life predictions and formulation strategies are paramount.

Emerging computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been employed to predict the interaction patterns of CAS 891868-60-3 with biological targets. These in silico methods, combined with artificial intelligence-driven drug discovery platforms, are revolutionizing how researchers evaluate such complex molecules before committing to costly laboratory experiments.

From a commercial standpoint, the availability of 891868-60-3 remains limited to specialized chemical suppliers, with purity grades typically ranging from 95% to 98%. The compound's current market positioning reflects its status as a research chemical rather than a bulk pharmaceutical ingredient. However, its structural features make it a valuable intermediate for medicinal chemistry programs exploring novel heterocyclic architectures.

Environmental and safety assessments of N-(3,5-dimethoxyphenyl)-2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide indicate that standard laboratory precautions are sufficient for handling. The compound's environmental fate and biodegradation pathways are currently being investigated as part of broader efforts to evaluate the ecological impact of pharmaceutical intermediates.

Future research directions for CAS 891868-60-3 may include exploration of its potential as a fluorescent probe or its incorporation into metal-organic frameworks (MOFs) for specialized applications. The compound's aromatic systems and potential for π-π stacking interactions make it an interesting candidate for materials science applications beyond traditional pharmaceutical uses.

In conclusion, N-(3,5-dimethoxyphenyl)-2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide represents a fascinating case study in modern medicinal chemistry. Its structural complexity, combined with emerging biological insights, positions it as a molecule worthy of continued investigation in various scientific disciplines. As research methodologies advance and our understanding of polypharmacology deepens, compounds like 891868-60-3 may reveal unexpected utilities in addressing contemporary healthcare challenges.

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